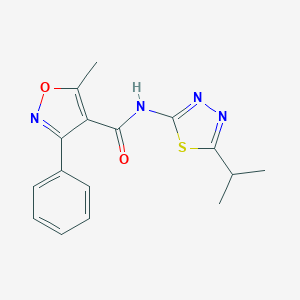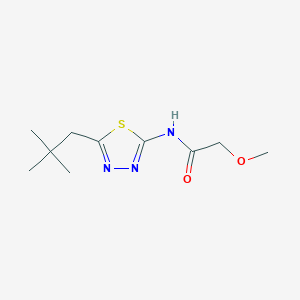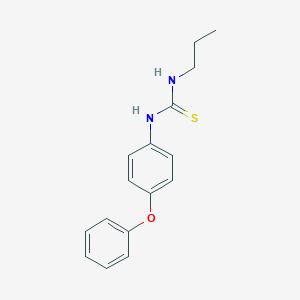
1-(4-Phenoxyphenyl)-3-propylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Phenoxyphenyl)-3-propylthiourea, also known as propylthiouracil (PTU), is a synthetic compound that has been extensively studied for its biochemical and physiological effects. PTU is commonly used in laboratory experiments to modulate thyroid hormone levels and study the mechanisms of thyroid hormone action.
Applications De Recherche Scientifique
PTU is widely used in scientific research to study the mechanisms of thyroid hormone action. It is a potent inhibitor of thyroid peroxidase, an enzyme that catalyzes the iodination and coupling of thyroid hormone precursors. By inhibiting thyroid peroxidase, PTU reduces the synthesis of thyroid hormones and lowers circulating levels of these hormones. This allows researchers to study the effects of altered thyroid hormone levels on various physiological processes, including metabolism, growth, and development.
Mécanisme D'action
The mechanism of action of PTU involves inhibition of thyroid peroxidase, which is required for the synthesis of thyroid hormones. PTU binds to the active site of thyroid peroxidase and prevents the iodination and coupling of thyroid hormone precursors. This results in decreased synthesis of thyroid hormones and lowered circulating levels of these hormones. PTU also has other effects on thyroid function, including inhibition of iodide uptake and reduction of the conversion of thyroxine (T4) to triiodothyronine (T3).
Biochemical and Physiological Effects:
PTU has a number of biochemical and physiological effects, including modulation of thyroid hormone levels, inhibition of iodide uptake, and reduction of T4 to T3 conversion. These effects can have significant impacts on various physiological processes, including metabolism, growth, and development. PTU has also been shown to have anti-inflammatory and immunosuppressive effects, which may be useful for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PTU is a widely used tool in scientific research due to its ability to modulate thyroid hormone levels and study the mechanisms of thyroid hormone action. However, there are some limitations to its use. PTU can have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results. Additionally, PTU can have variable effects on different animal models, which can make it difficult to generalize findings to humans.
Orientations Futures
There are many potential future directions for PTU research. One area of interest is the development of more specific inhibitors of thyroid peroxidase, which could allow for more precise manipulation of thyroid hormone levels. Another area of interest is the use of PTU for the treatment of autoimmune diseases, which may be related to its anti-inflammatory and immunosuppressive effects. Additionally, there is ongoing research into the effects of altered thyroid hormone levels on various physiological processes, which could lead to new insights into the role of thyroid hormones in health and disease.
Conclusion:
In conclusion, 1-(4-Phenoxyphenyl)-3-1-(4-Phenoxyphenyl)-3-propylthioureaea, or 1-(4-Phenoxyphenyl)-3-propylthioureaacil, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. PTU is commonly used in laboratory experiments to modulate thyroid hormone levels and study the mechanisms of thyroid hormone action. PTU has many potential future directions for research, including the development of more specific inhibitors of thyroid peroxidase and the use of PTU for the treatment of autoimmune diseases.
Méthodes De Synthèse
PTU can be synthesized by reacting 4-phenoxyphenyl isothiocyanate with propylamine in the presence of a suitable solvent and catalyst. The resulting product is purified by recrystallization and characterized by various analytical techniques, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.
Propriétés
Nom du produit |
1-(4-Phenoxyphenyl)-3-propylthiourea |
|---|---|
Formule moléculaire |
C16H18N2OS |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
1-(4-phenoxyphenyl)-3-propylthiourea |
InChI |
InChI=1S/C16H18N2OS/c1-2-12-17-16(20)18-13-8-10-15(11-9-13)19-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H2,17,18,20) |
Clé InChI |
IXECRDIBAPHOPB-UHFFFAOYSA-N |
SMILES |
CCCNC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
SMILES canonique |
CCCNC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B216250.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B216251.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B216254.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide](/img/structure/B216255.png)
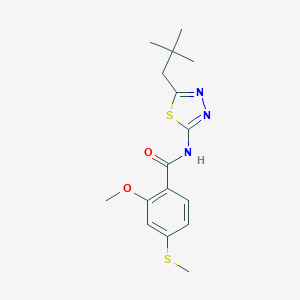
![3-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B216260.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B216261.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B216262.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B216265.png)
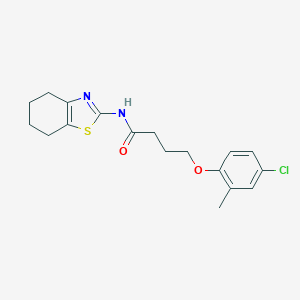
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide](/img/structure/B216270.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)
